3-Fluoro-4'-iodobenzophenone
Overview
Description
3-Fluoro-4’-iodobenzophenone is an organic compound with the molecular formula C13H8FIO It is a derivative of benzophenone, where the phenyl rings are substituted with fluorine and iodine atoms
Biochemical Analysis
Biochemical Properties
3-Fluoro-4’-iodobenzophenone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between 3-Fluoro-4’-iodobenzophenone and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to the formation of a stable enzyme-substrate complex. This interaction can result in the inhibition or activation of the enzyme, depending on the specific context of the reaction .
Cellular Effects
The effects of 3-Fluoro-4’-iodobenzophenone on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Fluoro-4’-iodobenzophenone can alter the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. Additionally, this compound can affect the expression of genes related to oxidative stress and apoptosis, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of 3-Fluoro-4’-iodobenzophenone involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, 3-Fluoro-4’-iodobenzophenone can bind to the active sites of enzymes, leading to the formation of enzyme-inhibitor complexes that prevent the normal catalytic activity of the enzyme. This inhibition can result in the accumulation of substrates and the depletion of products, thereby altering cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-4’-iodobenzophenone can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that 3-Fluoro-4’-iodobenzophenone can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Fluoro-4’-iodobenzophenone vary with different dosages in animal models. At low doses, this compound can have minimal or beneficial effects, such as the modulation of enzyme activity and gene expression. At high doses, 3-Fluoro-4’-iodobenzophenone can exhibit toxic or adverse effects, including oxidative stress, apoptosis, and tissue damage. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
3-Fluoro-4’-iodobenzophenone is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways can affect the overall metabolic flux and the levels of specific metabolites in the body, influencing cellular function and health .
Transport and Distribution
The transport and distribution of 3-Fluoro-4’-iodobenzophenone within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, 3-Fluoro-4’-iodobenzophenone can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 3-Fluoro-4’-iodobenzophenone is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 3-Fluoro-4’-iodobenzophenone can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of this compound within the cell can determine its specific biochemical effects and interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoro-4’-iodobenzophenone can be synthesized through a multi-step process involving the reaction of fluorobenzene with 4-iodobenzoyl chloride in the presence of anhydrous aluminum chloride as a catalyst. The reaction is typically carried out at temperatures ranging from 40 to 50°C for 5 to 6 hours .
Industrial Production Methods
While specific industrial production methods for 3-Fluoro-4’-iodobenzophenone are not widely documented, the synthesis generally follows similar routes as laboratory methods, with optimizations for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4’-iodobenzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the fluorine and iodine atoms.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions to facilitate the coupling reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds.
Scientific Research Applications
3-Fluoro-4’-iodobenzophenone has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4’-iodobenzophenone involves its ability to participate in various chemical reactions due to the presence of reactive fluorine and iodine atoms. These atoms can interact with molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-4’-iodobenzophenone
- 3-Fluoro-4’-bromobenzophenone
- 3-Fluoro-4’-chlorobenzophenone
Uniqueness
3-Fluoro-4’-iodobenzophenone is unique due to the specific combination of fluorine and iodine substituents on the benzophenone core. This combination imparts distinct chemical reactivity and properties, making it valuable for specific applications in organic synthesis and material science .
Properties
IUPAC Name |
(3-fluorophenyl)-(4-iodophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FIO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZINXWXMHNFTQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)C2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641519 | |
Record name | (3-Fluorophenyl)(4-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-27-8 | |
Record name | (3-Fluorophenyl)(4-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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